molecular formula C13H25ClN2O3 B2807488 Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride CAS No. 2490322-93-3

Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride

Cat. No. B2807488
CAS RN: 2490322-93-3
M. Wt: 292.8
InChI Key: SIGFRRCXLWHXRX-RTBBDAMFSA-N
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Description

Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride is a useful research compound. Its molecular formula is C13H25ClN2O3 and its molecular weight is 292.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Enantioselective Synthesis : This compound is used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists. The process involves iodolactamization as a key step (Campbell et al., 2009).

  • Synthesis of Piperidine Derivatives : It is used in synthesizing piperidine derivatives fused to a tetrahydrofuran ring. The process involves intramolecular nucleophilic opening and subsequent reactions to form N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

  • Molecular Structure Analysis : The compound has been characterized for its molecular structure, including single crystal X-ray diffraction analysis, revealing the bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Applications in Organic Chemistry

  • Asymmetric Synthesis : The compound plays a role in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, showing its utility in creating complex organic molecules (Brock et al., 2012).

  • Synthesis of Carbocyclic Analogues : It is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as evidenced by its crystal structure confirming the substitution of the cyclopentane ring (Ober et al., 2004).

  • Production of Enantiomerically Pure Compounds : An efficient scalable route has been developed to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting its importance in producing pure compounds (Maton et al., 2010).

Medicinal Chemistry and Pharmacology

  • Nematicidal Activity : Novel derivatives derived from 5-HT3 receptor antagonists have been synthesized, showing good lethal rates against nematodes, indicating its potential in medicinal applications (Xu et al., 2021).

  • Pharmacological Study of Carbamates : Carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride were synthesized and studied for their pharmacological properties, showing potential for 5-HT3 activity (Iriepa & Bellanato, 2011).

properties

IUPAC Name

tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(17)15-11-9-4-8(5-14-6-9)10(11)7-16;/h8-11,14,16H,4-7H2,1-3H3,(H,15,17);1H/t8-,9+,10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFRRCXLWHXRX-RTBBDAMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1CO)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1CO)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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